molecular formula C20H19FN2O2S2 B2517720 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 898407-47-1

4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2517720
CAS No.: 898407-47-1
M. Wt: 402.5
InChI Key: GYJLPBWYQOQZQX-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the indoline moiety: Starting from an appropriate aniline derivative, cyclization can be achieved under acidic conditions.

    Introduction of the thiophene ring: This can be done via a cross-coupling reaction such as Suzuki or Stille coupling.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and thiophene moieties.

    Reduction: Reduction reactions might target the sulfonamide group.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, especially at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation reagents such as N-bromosuccinimide (NBS) for bromination.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In materials science, the compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(2-(indolin-1-yl)ethyl)benzenesulfonamide: Lacks the thiophene ring.

    N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide: Lacks the fluorine atom.

Uniqueness

The presence of both the fluorine atom and the thiophene ring in 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S2/c21-16-7-9-17(10-8-16)27(24,25)22-14-19(20-6-3-13-26-20)23-12-11-15-4-1-2-5-18(15)23/h1-10,13,19,22H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJLPBWYQOQZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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